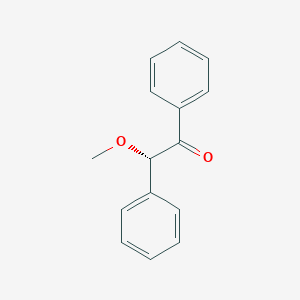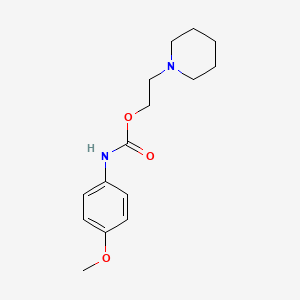
Methyl 2,5,5-trimethyl-4-oxohexanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 2,5,5-trimethyl-4-oxohexanoate is an organic compound with the molecular formula C10H18O3 It is a methyl ester derivative of 2,5,5-trimethyl-4-oxohexanoic acid
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Methyl 2,5,5-trimethyl-4-oxohexanoate can be synthesized through several methods. One common approach involves the reaction of methyl 4,4-dimethyl-3-oxopentanoate with methylene iodide and diethylzinc in methylene chloride. The reaction is carried out under nitrogen atmosphere to prevent oxidation and moisture interference. The product is then purified by vacuum distillation from anhydrous potassium carbonate .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactors where the reactants are mixed under controlled conditions. The reaction mixture is typically stirred and maintained at specific temperatures to ensure optimal yield and purity. Post-reaction, the product is isolated and purified using techniques such as distillation and recrystallization.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2,5,5-trimethyl-4-oxohexanoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the keto group to a hydroxyl group, forming alcohols.
Substitution: The ester group can participate in nucleophilic substitution reactions, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles like amines and alcohols can react with the ester group under acidic or basic conditions.
Major Products Formed
Oxidation: 2,5,5-trimethyl-4-oxohexanoic acid.
Reduction: Methyl 2,5,5-trimethyl-4-hydroxyhexanoate.
Substitution: Various amides and esters depending on the nucleophile used.
Applications De Recherche Scientifique
Methyl 2,5,5-trimethyl-4-oxohexanoate has several applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential use in drug development and as a building block for pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mécanisme D'action
The mechanism by which methyl 2,5,5-trimethyl-4-oxohexanoate exerts its effects depends on the specific reaction or application. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways. The keto group in the compound can participate in various reactions, such as nucleophilic addition, which is crucial for its reactivity and function in different contexts.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 4-oxohexanoate: Similar structure but lacks the additional methyl groups at positions 2 and 5.
Methyl 5,5-dimethyl-4-oxohexanoate: Similar but with different substitution patterns on the carbon chain.
Uniqueness
Methyl 2,5,5-trimethyl-4-oxohexanoate is unique due to its specific substitution pattern, which can influence its reactivity and physical properties. The presence of three methyl groups provides steric hindrance, affecting how the compound interacts with other molecules and participates in chemical reactions.
Propriétés
Numéro CAS |
77903-57-2 |
|---|---|
Formule moléculaire |
C10H18O3 |
Poids moléculaire |
186.25 g/mol |
Nom IUPAC |
methyl 2,5,5-trimethyl-4-oxohexanoate |
InChI |
InChI=1S/C10H18O3/c1-7(9(12)13-5)6-8(11)10(2,3)4/h7H,6H2,1-5H3 |
Clé InChI |
AYFCJJGXDYVQAL-UHFFFAOYSA-N |
SMILES canonique |
CC(CC(=O)C(C)(C)C)C(=O)OC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


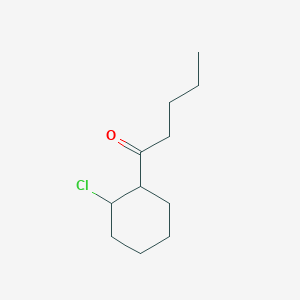
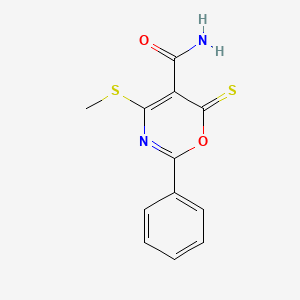

![4,5-Bis[(propan-2-yl)sulfanyl]-2H-1,3-dithiol-2-one](/img/structure/B14431121.png)
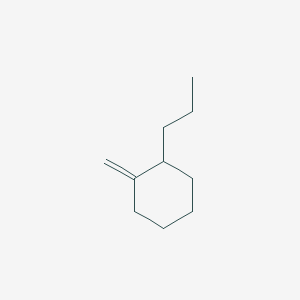
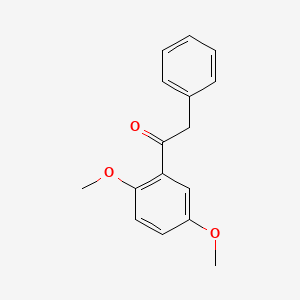

![1-Bromo-4-[(undec-10-en-1-yl)oxy]benzene](/img/structure/B14431144.png)
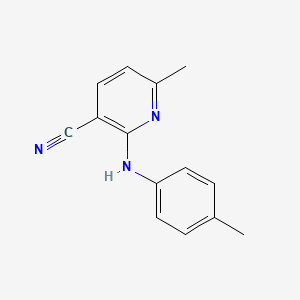
![2-Amino-4-oxo-1,4-dihydropyrido[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B14431158.png)

